tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid

Peptide Synthesis Medicinal Chemistry Process Chemistry

tert-Butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid (CAS 2305253-75-0) is a trifluoroacetic acid (TFA) salt of a non-proteinogenic α-amino acid tert-butyl ester. The compound presents a free α-amine, a tert-butyl ester-protected carboxylic acid, and a γ-cyano side chain.

Molecular Formula C11H17F3N2O4
Molecular Weight 298.26 g/mol
CAS No. 2305253-75-0
Cat. No. B6603276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid
CAS2305253-75-0
Molecular FormulaC11H17F3N2O4
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC#N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H16N2O2.C2HF3O2/c1-9(2,3)13-8(12)7(11)5-4-6-10;3-2(4,5)1(6)7/h7H,4-5,11H2,1-3H3;(H,6,7)
InChIKeyILPHSVKAQKJAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid: A Protected Amino Acid Building Block for Precision Synthesis


tert-Butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid (CAS 2305253-75-0) is a trifluoroacetic acid (TFA) salt of a non-proteinogenic α-amino acid tert-butyl ester. The compound presents a free α-amine, a tert-butyl ester-protected carboxylic acid, and a γ-cyano side chain. It is supplied as a research chemical with a minimum purity of 95% and a molecular weight of 298.3 g/mol . The cyano group functions as a latent carboxylamide (Gln) or aminomethyl moiety, while the tert-butyl ester enables orthogonal acid-labile protection during solid-phase peptide synthesis (SPPS) [1].

Why tert-Butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid Cannot Be Replaced by Its Free Base or Other Salts


The TFA salt form of tert-butyl 2-amino-4-cyanobutanoate provides specific handling, solubility, and reactivity advantages that the free base (CAS 824956-17-4), the corresponding hydrochloride, or the N-Boc-protected derivative (CAS 2386110-56-9) cannot simultaneously deliver. The free base exists as a low-molecular-weight amine (184.24 g/mol) with a predicted pKa of 6.08 and may exhibit limited shelf stability, variable hygroscopicity, and inconsistent protonation state across batches . The hydrochloride salt, if accessible, introduces a nucleophilic chloride counterion that can participate in unwanted side reactions during coupling steps. The N-Boc derivative removes the free amine, requiring a separate deprotection step before further functionalization. The TFA salt, by contrast, locks the amine in a protonated, non-nucleophilic state, improving shelf stability and ensuring consistent stoichiometry in subsequent reactions [1]. Substituting any of these alternatives without accounting for differences in molecular weight, solubility, or reactivity can lead to inaccurate reagent calculations, failed couplings, or irreproducible synthesis outcomes.

Direct and Inferred Differentiation Evidence for tert-Butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid


TFA Salt Provides Superior Gravimetric Accuracy Versus the Free Base in Stoichiometric Synthesis

The TFA salt (MW 298.3 g/mol) is a defined, non-hygroscopic solid, whereas the free base (MW 184.24 g/mol) is a liquid or low-melting solid with a predicted boiling point of 287.8 °C and density of 1.034 g/cm³ . In manual weighing for small-scale SPPS or medicinal chemistry campaigns, the salt form reduces weighing errors caused by volatility, static adhesion, or water uptake. The higher molecular weight also reduces relative error: a ±0.5 mg balance error equates to ±1.7 μmol for the TFA salt versus ±2.7 μmol for the free base, a ~37% reduction in molar error . This difference becomes critical when synthesizing sub-milligram quantities of final compound.

Peptide Synthesis Medicinal Chemistry Process Chemistry

Pre-Protonated Amine Circumvents Neutralization Steps Required by the Free Base in Carboxylate Couplings

The free base requires in situ neutralization or pre-activation with a tertiary base before coupling to a carboxylic acid, introducing an additional reagent, a potential racemization risk, and a parameter to optimize. The TFA salt, as a pre-protonated amine, can be directly engaged in coupling after a single equivalent of a non-nucleophilic base is added, ensuring a consistent protonation state and reducing side-product formation [1]. While not quantified specifically for this compound, class-level evidence across amino acid tert-butyl ester TFA salts shows an average 15–25% improvement in isolated coupling yield compared to the corresponding free base when using HATU or HBTU activation [2].

Amide Bond Formation Peptide Coupling Synthetic Efficiency

Cyano Group Enables Late-Stage Diversification into Carboxamides, Amines, and Heterocycles

The γ-cyano group is a versatile synthetic handle that can be chemoselectively converted to a primary carboxamide (Gln mimic) via H₂O₂ hydration [1], reduced to a γ-aminomethyl group, or cyclized to form pyrrolidines, imidazolines, and tetrazoles. This contrasts with the N-Boc-protected analog (CAS 2386110-56-9, MW 284.35 g/mol), where the amine is masked and cannot be orthogonally functionalized. The combination of a free amine TFA salt and a tert-butyl ester enables sequential, bidirectional diversification: the amine can be acylated, sulfonylated, or alkylated while the ester remains intact, and the ester can be selectively deprotected with TFA to unmask the carboxylic acid for further coupling .

Late-Stage Functionalization Bioisostere Synthesis Diversity-Oriented Synthesis

TFA Counterion Compatibility with Standard Fmoc-SPPS Cleavage Cocktails

In Fmoc-SPPS, the final cleavage cocktail typically consists of TFA (82.5–95%), water, and scavengers [1]. A compound already formulated as a TFA salt avoids the introduction of a foreign counterion (e.g., chloride from an HCl salt) that could form insoluble aggregates, accelerate acid-labile side-chain deprotection inappropriately, or complicate lyophilization. The TFA salt is fully volatile upon evaporation, leaving no residual counterion that could interfere with downstream HPLC purification or biological assays. By contrast, residual chloride from an HCl salt can persist and inhibit certain enzymatic assays or metal-catalyzed reactions at ppm levels .

Fmoc Solid-Phase Peptide Synthesis Deprotection Process Reproducibility

Where tert-Butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid Delivers Maximum Procurement Value


Fmoc Solid-Phase Peptide Synthesis of Glutamine-Containing Peptides

The compound serves as a protected, soluble building block for incorporating a γ-cyano group that can be post-synthetically hydrated to L-glutamine with H₂O₂, circumventing the poor solubility and dehydration side reactions of Fmoc-Gln-OH [1]. The TFA salt ensures a defined protonation state for accurate coupling stoichiometry.

Medicinal Chemistry Library Synthesis via Orthogonal Diversification

The free amine can be acylated or sulfonylated, the tert-butyl ester removed with TFA to reveal the carboxylic acid, and the cyano group converted to a tetrazole or aminomethyl group, generating three distinct diversity points from a single building block . This reduces procurement overhead for hit-to-lead campaigns.

Radiosynthesis Precursor for [11C]-Labeled Amino Acids

The cyano group can be elaborated to [11C]HCN-derived intermediates for PET tracer synthesis, as demonstrated with the structurally analogous N-Boc derivative in the radiosynthesis of [11C]L-Glutamine . The TFA salt's pre-protonated amine may simplify precursor preparation and reduce residual metal contamination.

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